![molecular formula C21H18 B14740620 [(E)-1,3-diphenyl-prop-2-enyl]-benzene CAS No. 5424-75-9](/img/structure/B14740620.png)
[(E)-1,3-diphenyl-prop-2-enyl]-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Triphenyl-1-propene is an organic compound with the molecular formula C21H18 It is a derivative of propene where three phenyl groups are attached to the first and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,3-Triphenyl-1-propene can be synthesized through several methods, one of which involves the reaction of triphenylmethanol with a strong acid. The reaction proceeds via the formation of a carbocation intermediate, which then undergoes elimination to form the desired product. The reaction conditions typically include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the elimination process.
Industrial Production Methods
In an industrial setting, the production of 1,3,3-triphenyl-1-propene may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the use of catalysts may be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Triphenyl-1-propene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of phenyl groups, the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Oxidation: Potassium permanganate in an acidic or basic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3,3-Triphenyl-1-propene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,3,3-triphenyl-1-propene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in reactions, forming carbocation intermediates that can undergo further transformations. The presence of phenyl groups enhances its reactivity in electrophilic aromatic substitution reactions, making it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Triphenyl-1-propanone: This compound is similar in structure but contains a carbonyl group instead of a double bond. It exhibits different reactivity and is used in different applications.
Triphenylmethanol: This compound has a hydroxyl group attached to the central carbon atom, making it an alcohol. It is used as a precursor in the synthesis of other organic compounds.
Uniqueness
1,3,3-Triphenyl-1-propene is unique due to its structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbocation intermediates makes it a valuable compound in organic synthesis, and its applications in various fields highlight its versatility.
Eigenschaften
CAS-Nummer |
5424-75-9 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
[(E)-1,3-diphenylprop-2-enyl]benzene |
InChI |
InChI=1S/C21H18/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,21H/b17-16+ |
InChI-Schlüssel |
RDCOLDLJNDPOTK-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
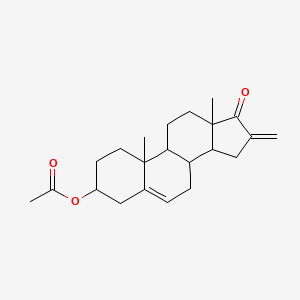
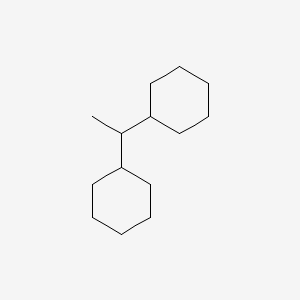
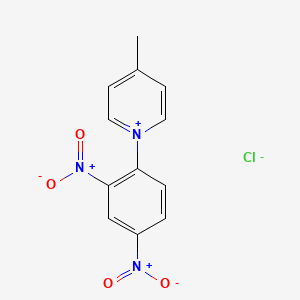


![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
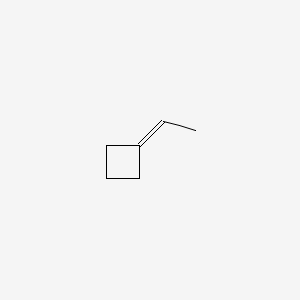



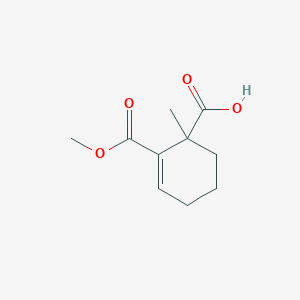
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
